(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid
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Overview
Description
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core with a hydroxy group at the 6th position and an acetic acid moiety attached to the same carbon. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent hydroxylation and carboxylation steps introduce the hydroxy and acetic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Hydroxyspiro[5.4]decane-1-acetic acid: Shares a similar spirocyclic core but differs in the position of the hydroxy and acetic acid groups.
Cyproheptadine Related Compound C: Contains a spirocyclic structure with different functional groups.
Uniqueness: (6-Hydroxyspiro[4.5]decan-6-yl)acetic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its spirocyclic structure provides rigidity and stability, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of (6-Hydroxyspiro[45]decan-6-yl)acetic acid in various fields of research and its potential applications
Properties
CAS No. |
89789-37-7 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(10-hydroxyspiro[4.5]decan-10-yl)acetic acid |
InChI |
InChI=1S/C12H20O3/c13-10(14)9-12(15)8-4-3-7-11(12)5-1-2-6-11/h15H,1-9H2,(H,13,14) |
InChI Key |
TWWLUXUQTYXWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCCC2(CC(=O)O)O |
Origin of Product |
United States |
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